1-methyl-4-nitro-1H-pyrrol-2-amine

nNOS inhibition Nitric Oxide Synthase Neuroscience

Sourcing a regiospecific nitropyrrole amine for DNA-binding polyamide synthesis often yields isomers with inadequate thermal stability or misplaced amine handles. 1-Methyl-4-nitro-1H-pyrrol-2-amine (CAS 72083-68-2) resolves both challenges. • nNOS Inhibition: IC50 of 0.41 μM - 2.2-fold more potent than 7-nitroindazole (IC50 0.9 μM), enabling lower-concentration neuronal assays. • Validated Polyamide Building Block: 2-amino group directly couples via amide bond formation for sequence-specific DNA-binding polyamides. • Thermal Robustness: N-methyl substitution elevates melting point to ~190°C (vs. 101°C for 3-nitro isomer), ensuring stability in multi-step heated syntheses. • Quality Control: Distinct melting point with decomposition provides a clear identity and purity verification metric upon receipt.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B12862029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-nitro-1H-pyrrol-2-amine
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1N)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O2/c1-7-3-4(8(9)10)2-5(7)6/h2-3H,6H2,1H3
InChIKeyFELRPYGVYWOATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-nitro-1H-pyrrol-2-amine: Heterocyclic Building Block


1-Methyl-4-nitro-1H-pyrrol-2-amine (CAS: 72083-68-2) is a nitrogen-containing heterocyclic compound classified as a nitropyrrole amine . It is primarily utilized as a versatile synthetic building block in the preparation of DNA-binding polyamides and other pharmacologically relevant structures [1]. Its structural features include a 4-nitro substituent on the pyrrole ring, which confers distinct electronic properties, and an N-methyl group that enhances thermal stability relative to non-methylated analogs .

Why This Nitropyrrole Is Irreplaceable


Direct substitution of 1-methyl-4-nitro-1H-pyrrol-2-amine with other nitropyrrole isomers or non-methylated analogs is not scientifically sound. The position of the nitro group dictates the compound's electronic character and biological activity [1], while the presence of the N-methyl group significantly alters thermal stability [2]. For instance, the 3-nitro isomer exhibits a different melting point and degradation profile [1]. Furthermore, the 2-amino group in this specific compound provides a crucial handle for further functionalization, particularly in the synthesis of sequence-specific DNA-binding polyamides, a role for which isomers lacking this amine placement are ill-suited [3]. These specific structural attributes are critical for reproducible experimental outcomes and cannot be assumed for alternative compounds.

Quantitative Differentiation Evidence


nNOS Inhibition Potency

1-Methyl-4-nitro-1H-pyrrol-2-amine demonstrates a lower IC50 for neuronal nitric oxide synthase (nNOS) inhibition than the well-established inhibitor 7-nitroindazole. The compound achieves an IC50 of 410 nM (0.41 μM) in rat brain homogenates [1], whereas 7-nitroindazole exhibits an IC50 of 0.9 ± 0.1 μM against rat cerebellar NOS [2]. This represents a 2.2-fold increase in potency for the target compound.

nNOS inhibition Nitric Oxide Synthase Neuroscience

Thermal Stability Enhancement

The N-methyl group in 1-methyl-4-nitro-1H-pyrrol-2-amine contributes to increased thermal stability compared to non-methylated nitropyrroles. Kinetic studies of thermal decomposition demonstrate that replacement of the NH group hydrogen with a methyl group elevates the thermal stability of pyrrole nitro derivatives [1]. Activation energies for thermal decomposition of nitropyrroles are reported in the range of 35–57 kcal/mole, with N-methylated derivatives exhibiting higher stability within this range [1].

Thermal Stability Nitropyrroles Material Science

Melting Point Differentiation from 3-Nitro Isomer

The melting point of 1-methyl-4-nitro-1H-pyrrol-2-amine is approximately 190°C with decomposition , while the 3-nitropyrrole isomer has a reported melting point of 101°C [1]. This substantial difference in thermal behavior (a ~89°C higher melting point) serves as a clear identifier and provides a quantitative basis for distinguishing between isomers during procurement and quality control.

Physicochemical Properties Purity Analysis Procurement

DNA-Binding Polyamide Synthesis Utility

1-Methyl-4-nitro-1H-pyrrol-2-amine serves as a critical precursor in the synthesis of pyrrole-imidazole polyamides, which are designed for sequence-specific DNA recognition [1]. Its 2-amino group allows for facile coupling to carboxylic acid derivatives (e.g., 1-methyl-4-nitropyrrole-2-carbonyl chloride) to build the polyamide chain [2]. This specific reactivity profile is a key differentiator, as alternative isomers or non-aminated pyrroles cannot be directly substituted to achieve the same polyamide architecture [1].

DNA-binding polyamides Pyrrole-Imidazole Polyamides Chemical Biology

Optimal Procurement Scenarios


Potent nNOS Inhibition in Neuroscience

For in vitro studies focused on neuronal nitric oxide synthase (nNOS) activity, this compound provides a 2.2-fold improvement in potency over the common tool compound 7-nitroindazole (IC50 of 0.41 μM vs. 0.9 μM) [1][2]. This makes it a more potent candidate for assays where maximizing nNOS inhibition at lower concentrations is desirable, such as in primary neuronal cultures or brain slice preparations.

Sequence-Specific DNA-Binding Polyamide Synthesis

This compound is a validated building block for the construction of pyrrole-imidazole polyamides [1]. Its 2-amino group enables direct incorporation into the polyamide backbone via amide bond formation [2]. This application is central to chemical biology and gene regulation research, where these polyamides are used as synthetic transcription factors or to modulate gene expression in a sequence-specific manner.

Thermally Stable Nitropyrrole Intermediate

The enhanced thermal stability conferred by the N-methyl group [1] makes this compound a more robust intermediate in multi-step syntheses or reactions requiring elevated temperatures. Its higher melting point (~190°C with decomposition) compared to the 3-nitro isomer (101°C) [2][3] also facilitates easier purification and handling.

Quality Control and Analytical Development

The distinct and well-defined melting point (~190°C with decomposition) [1] serves as a critical quality control parameter. This property is essential for verifying the identity and purity of the compound upon receipt and for developing analytical methods to distinguish it from closely related isomeric impurities like 3-nitropyrrole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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